molecular formula C20H15F2N3OS2 B4353546 5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4353546
M. Wt: 415.5 g/mol
InChI Key: VDHAWYKKDFPSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(2-thienyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a difluoromethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrido[2,3-d]pyrimidine core, followed by the introduction of the difluoromethyl group and the thiophene ring through various functionalization reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(2-thienyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides, while substitution of the difluoromethyl group can yield various difluoromethylated derivatives.

Scientific Research Applications

5-(Difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(2-thienyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the thiophene ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(2-thienyl)pyrido[2,3-d]pyrimidin-4(1H)-one
  • 5-(Chloromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(2-thienyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

Compared to similar compounds, 5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(difluoromethyl)-1-(2,3-dimethylphenyl)-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3OS2/c1-10-5-3-6-14(11(10)2)25-18-16(19(26)24-20(25)27)12(17(21)22)9-13(23-18)15-7-4-8-28-15/h3-9,17H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHAWYKKDFPSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=CS4)C(F)F)C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
Reactant of Route 5
5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
5-(DIFLUOROMETHYL)-1-(2,3-DIMETHYLPHENYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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